3-Ethoxy-2-propoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Ethoxy-2-propoxybenzaldehyde involves various methods and starting materials. For instance, a method for synthesizing 3-ethoxycarbonylindoles starting from 2-aminobenzaldehydes has been developed, which could be relevant for the synthesis of structurally similar compounds . Another approach involves the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal, which could potentially be adapted for the synthesis of 3-Ethoxy-2-propoxybenzaldehyde . Additionally, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol through O-alkylation and Vilsmeier-Hack reaction indicates the versatility of methoxybenzaldehydes in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Ethoxy-2-propoxybenzaldehyde has been studied using various spectroscopic techniques and crystallography. For example, the crystal structure of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its metal complexes has been determined, revealing the geometry around the metal centers and the ligand coordination . The structure of 4-[3-(2H-Benzotriazol-2-yl)propoxy]-3-methoxybenzaldehyde has been analyzed, showing the dihedral angles between the benzene ring and the benzotriazole plane, which could be insightful for understanding the conformational preferences of 3-Ethoxy-2-propoxybenzaldehyde .
Chemical Reactions Analysis
The reactivity of methoxybenzaldehydes has been explored in various chemical reactions. For instance, the stereoselectivity of directed aldol reactions with 3-nitro-2-methoxybenzaldehydes has been studied, which could provide insights into the reactivity of 3-Ethoxy-2-propoxybenzaldehyde in similar reactions . The synthesis of Schiff bases from 2-{2-hydroxy-3-[2-(vinyloxy)ethoxy]propoxy}-benzaldehyde demonstrates the potential for forming new compounds through condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-Ethoxy-2-propoxybenzaldehyde can be inferred from spectroscopic studies and crystallographic data. The compound 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde has been characterized by various spectroscopic techniques, providing information on its electronic structure and molecular conformation . The study of N′-[(E)-4-(2-Hydroxyethoxy)-3-methoxybenzylidene]benzohydrazide monohydrate has revealed the importance of intra- and intermolecular hydrogen bonding in stabilizing the molecular structure .
Mechanism of Action
Safety and Hazards
The safety data sheet for 3-Ethoxy-2-propoxybenzaldehyde indicates that it is a combustible liquid. It may cause skin and eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and potentially damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
3-ethoxy-2-propoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-8-15-12-10(9-13)6-5-7-11(12)14-4-2/h5-7,9H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLILBQTESXZCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1OCC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397314 | |
Record name | 3-ethoxy-2-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2-propoxybenzaldehyde | |
CAS RN |
100256-89-1 | |
Record name | 3-ethoxy-2-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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